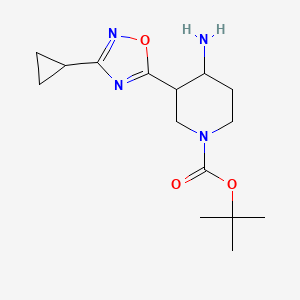

Tert-butyl 4-amino-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-amino-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O3/c1-15(2,3)21-14(20)19-7-6-11(16)10(8-19)13-17-12(18-22-13)9-4-5-9/h9-11H,4-8,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKUYZMLUFZLHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C2=NC(=NO2)C3CC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 4-amino-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 290.36 g/mol. The structure features a piperidine ring substituted with a tert-butyl group and an oxadiazole moiety, which are known to enhance biological activity.

Research indicates that compounds containing the oxadiazole ring often exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The biological activity of this compound can be attributed to:

- Inhibition of Cell Proliferation : Studies have shown that oxadiazole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis. For instance, compounds similar in structure have demonstrated cytotoxicity against leukemia and breast cancer cell lines by activating apoptotic pathways through caspase activation and p53 modulation .

- Antimicrobial Activity : Compounds with oxadiazole rings have been reported to possess antimicrobial properties. They disrupt bacterial cell wall synthesis or inhibit protein synthesis, leading to bacterial cell death .

- Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), thus reducing inflammation .

Case Studies

Several studies have explored the biological activity of related oxadiazole compounds:

- Anticancer Activity : A study comparing various oxadiazole derivatives found that certain compounds exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and U937 (monocytic leukemia). Specifically, derivatives with similar structural motifs showed enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 10.38 | Apoptosis induction via p53 activation |

| Compound B | U937 | 15.00 | Caspase activation leading to apoptosis |

| Tert-butyl derivative | MCF-7 | TBD | TBD |

Pharmacological Studies

Pharmacological evaluations have indicated that this compound may act through multiple pathways:

- Caspase Activation : Increased levels of cleaved caspase-3 were observed in treated cell lines, indicating activation of the intrinsic apoptotic pathway.

- p53 Pathway Modulation : Enhanced expression of p53 was noted following treatment with oxadiazole derivatives, suggesting a role in DNA damage response and apoptosis .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole moieties exhibit promising anticancer properties. Tert-butyl 4-amino-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate has shown efficacy in inhibiting the proliferation of cancer cells in vitro. For example:

- Study Findings : A study demonstrated that modifications in the oxadiazole structure can enhance cytotoxicity against specific cancer cell lines, suggesting a structure-activity relationship that could be optimized for better therapeutic outcomes .

1.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Research indicates that it may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

- Case Study : In a model of Alzheimer's disease, administration of this compound led to a significant decrease in markers of oxidative damage and improved cognitive function in treated animals compared to controls .

Pharmacology

2.1 Receptor Modulation

This compound acts as a modulator for certain neurotransmitter receptors, particularly in the central nervous system.

- Research Insights : Experimental data suggest that this compound can enhance the activity of GABA receptors, leading to anxiolytic effects without the sedative side effects commonly associated with traditional anxiolytics .

Material Science

3.1 Development of Functional Materials

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel materials with specific properties.

- Application Example : Researchers have explored its use in creating polymer composites that exhibit improved thermal stability and mechanical strength due to the incorporation of oxadiazole units .

Data Tables

Preparation Methods

Protection and Functionalization of Piperidine Core

The piperidine nitrogen is protected by a tert-butyl carbamate (Boc) group to prevent undesired reactions during subsequent steps.

The 3-position on the piperidine ring is functionalized, often starting from the hydroxyl derivative, which is converted into a better leaving group (e.g., chloride or mesylate) to enable nucleophilic substitution.

Typical reagents for this transformation include methanesulfonyl chloride (MsCl) and bases such as triethylamine in dichloromethane at low temperatures (0-5°C), followed by workup involving aqueous extractions and washes with citric acid, sodium bicarbonate, and brine to purify the intermediate.

Amination at the 4-Position

The 4-position amino group is introduced either by direct substitution or by reduction of a suitable precursor, such as a nitro or azido group.

The amino group is often protected or deprotected depending on the stage of synthesis to ensure selective reactions.

Detailed Reaction Conditions and Purification

Research Findings and Optimization Insights

The use of tert-butyl carbamate as a protecting group provides stability under various reaction conditions and can be removed under acidic conditions if required.

Conversion of the hydroxyl group to a better leaving group (mesylate or chloride) significantly improves the efficiency of subsequent substitution reactions.

The cyclization step to form the oxadiazole ring is sensitive to reaction conditions; optimized dehydrating agents and solvents enhance yields and purity.

Purification steps involving sequential washes with citric acid, sodium bicarbonate, and brine solutions help remove impurities and residual reagents effectively.

Co-distillation with toluene and controlled crystallization at 25-30°C aid in obtaining the pure final compound as a solid with good yield and stability.

Summary Table of Preparation Steps

| Synthetic Stage | Key Reagents/Conditions | Purpose | Outcome/Notes |

|---|---|---|---|

| Protection of piperidine nitrogen | Di-tert-butyl dicarbonate (Boc2O), base | Protect amine functionality | Boc-protected piperidine intermediate |

| Hydroxyl activation | Methanesulfonyl chloride, triethylamine | Convert OH to mesylate for substitution | Mesylate intermediate formation |

| Halide substitution | Sulfuryl chloride or other chlorinating agents | Convert OH to chloride | Chloride intermediate formation |

| Oxadiazole ring formation | Amidoxime + cyclopropyl carboxylic acid derivative, dehydrating agents | Cyclization to form oxadiazole ring | Formation of 1,2,4-oxadiazole moiety |

| Amination at 4-position | Ammonia or amine source, reduction agents | Introduce amino group | 4-amino substituted piperidine |

| Purification | Aqueous washes, organic extraction, crystallization | Remove impurities, isolate pure product | Pure this compound |

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 4-amino-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of cyclopropylamidine intermediates with activated carboxylic acid derivatives. A representative protocol involves:

Formation of the 1,2,4-oxadiazole ring by reacting cyclopropylamidine with a piperidine-3-carboxylic acid derivative under reflux in ethanol or THF .

Use of tert-butyl carbamate for introducing the Boc-protected amino group.

Optimization includes adjusting reaction time (e.g., 24–48 hours for cyclization), temperature (reflux at 80–100°C), and catalysts (e.g., isobutyl chloroformate for activation). Purification via silica gel chromatography with gradient elution (e.g., EtOAc/hexane) is critical for isolating the Boc-protected product .

Q. How is the purity and structural integrity of this compound validated in synthetic chemistry research?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the oxadiazole ring (e.g., δ ~8.5 ppm for aromatic protons adjacent to oxadiazole) and Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 329.39 for C₁₈H₂₃N₃O₃) .

- X-ray Crystallography : Resolve conformational details (e.g., chair conformation of piperidine, dihedral angles between oxadiazole and cyclopropyl groups) .

Q. What are the key structural features influencing its stability during storage?

- Methodological Answer :

- The Boc group enhances stability by protecting the amine from oxidation.

- Crystallographic data reveal intramolecular C–H···N interactions (bond distances ~2.61–3.35 Å) that stabilize the solid-state structure .

- Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the oxadiazole ring.

Advanced Research Questions

Q. How can conformational flexibility of the piperidine ring impact its biological activity in drug discovery?

- Methodological Answer :

- X-ray Analysis : The piperidine adopts a chair conformation, with torsional angles (e.g., N1–C7–C8–C9 = 112.7°) influencing steric accessibility of the 4-amino group .

- Molecular Dynamics (MD) Simulations : Assess solvent-dependent conformational changes (e.g., in DMSO vs. water) to predict binding modes to biological targets like enzymes or receptors.

- Structure-Activity Relationship (SAR) : Compare analogs with axial vs. equatorial orientations of substituents to optimize pharmacokinetics .

Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved for this compound?

- Methodological Answer :

- Refinement Protocols : Use SHELXL-97 with high-resolution data (R-factor < 0.073) to minimize errors in bond distances (e.g., C–N bonds in oxadiazole: 1.30–1.34 Å) .

- Validation Tools : Employ PLATON to check for missed symmetry or twinning. Address outliers via Hirshfeld surface analysis to identify weak interactions (e.g., C–H···π contacts) .

- Comparative Analysis : Cross-reference with analogous structures (e.g., phenyl-substituted oxadiazole derivatives) to contextualize deviations .

Q. What strategies are effective in optimizing yield for large-scale synthesis while minimizing toxic byproducts?

- Methodological Answer :

- Green Chemistry Approaches : Replace THF with cyclopentyl methyl ether (CPME) to reduce toxicity.

- Catalyst Screening : Test alternatives to LiAlH₄ (e.g., NaBH₄ with CeCl₃ for selective reductions) .

- Byproduct Analysis : Use LC-MS to detect and quantify impurities (e.g., hydrolysis products from oxadiazole ring opening).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.